molecular formula C11H15NO2 B5968668 2-(2-methylphenoxy)butanamide

2-(2-methylphenoxy)butanamide

Cat. No.: B5968668
M. Wt: 193.24 g/mol
InChI Key: MKXBUPREVYJUDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenoxy)butanamide, also known as Flumazenil, is a selective antagonist of the benzodiazepine receptor. It is a white crystalline powder that is soluble in water, ethanol, and methanol. Flumazenil is commonly used as a research tool in neuroscience and pharmacology to investigate the role of benzodiazepine receptors in the central nervous system.

Mechanism of Action

2-(2-methylphenoxy)butanamide acts as a competitive antagonist of the benzodiazepine receptor, which is a subtype of the GABA-A receptor. It binds to the receptor and blocks the action of benzodiazepines, which are positive allosteric modulators of the receptor. This results in a decrease in the inhibitory effects of GABA on the central nervous system, leading to increased neuronal activity and decreased sedation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the hippocampus, which is involved in learning and memory. This compound has also been shown to increase the release of dopamine in the striatum, which is involved in reward and motivation. In addition, this compound has been shown to decrease the release of serotonin in the hypothalamus, which is involved in regulating mood and appetite.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-methylphenoxy)butanamide in lab experiments is that it is a specific and selective antagonist of the benzodiazepine receptor. This allows researchers to investigate the role of this receptor subtype in isolation from other GABA-A receptor subtypes. However, one limitation of using this compound is that it has a relatively short half-life, which can make it difficult to maintain a stable level of receptor blockade over an extended period of time.

Future Directions

There are several future directions for research involving 2-(2-methylphenoxy)butanamide. One area of interest is the role of benzodiazepine receptors in the development and treatment of anxiety and other psychiatric disorders. Another area of interest is the development of new drugs that target specific subtypes of the benzodiazepine receptor. Finally, there is interest in investigating the effects of this compound on other neurotransmitter systems, such as the glutamatergic and cholinergic systems.

Synthesis Methods

2-(2-methylphenoxy)butanamide can be synthesized through a multistep process involving the reaction of 2-(2-methylphenoxy)ethylamine with various reagents such as ethyl chloroformate, sodium hydride, and acetic anhydride. The final product is obtained through recrystallization and purification.

Scientific Research Applications

2-(2-methylphenoxy)butanamide is widely used in scientific research to investigate the role of benzodiazepine receptors in the central nervous system. It is used to study the effects of benzodiazepines on neurotransmitter release, synaptic plasticity, and behavior. This compound is also used in clinical research to investigate the efficacy of new drugs for the treatment of anxiety and other psychiatric disorders.

Properties

IUPAC Name

2-(2-methylphenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-9(11(12)13)14-10-7-5-4-6-8(10)2/h4-7,9H,3H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXBUPREVYJUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)OC1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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